molecular formula C23H26N4O3S B2643696 4-acetyl-N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034608-18-7

4-acetyl-N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2643696
CAS No.: 2034608-18-7
M. Wt: 438.55
InChI Key: PSDZDDHNVYPVRQ-UHFFFAOYSA-N
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Description

4-acetyl-N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates several pharmacologically active motifs, including a benzenesulfonamide group, which is a common feature in compounds known to exhibit various biological activities . The structure also contains a pyrazole ring, a heterocycle widely studied for its diverse pharmacological properties . The specific integration of the pyridine and pyrazole rings in this molecule suggests potential for interaction with enzymatic targets and warrants further investigation. Researchers can utilize this compound as a key intermediate or a building block in organic synthesis, particularly for constructing more complex molecules with potential biological activity. It may also serve as a candidate for high-throughput screening assays to identify new therapeutic agents. The presence of the acetyl group and the sulfonamide functionality offers sites for further chemical modification, making it a versatile scaffold for generating derivative libraries. The precise mechanism of action and specific research applications for this compound are not fully characterized and require further experimental validation by qualified researchers. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be administered to humans or animals.

Properties

IUPAC Name

4-acetyl-N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-18(28)19-6-8-22(9-7-19)31(29,30)27(21-4-2-3-5-21)17-16-26-15-12-23(25-26)20-10-13-24-14-11-20/h6-15,21H,2-5,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDZDDHNVYPVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(CCN2C=CC(=N2)C3=CC=NC=C3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-acetyl-N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide represents a unique chemical structure that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be broken down into several functional groups, which contribute to its biological activity:

  • Acetyl group : Enhances lipophilicity and may influence receptor binding.
  • Cyclopentyl group : Provides structural rigidity and may affect pharmacokinetics.
  • Pyridin-4-yl and pyrazol-1-yl moieties : These heterocycles are known for their diverse biological activities, including interactions with various receptors.

Structural Formula

The structural formula can be represented as follows:

C19H24N4O2S\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}_{2}\text{S}

Research indicates that compounds similar to This compound exhibit significant interactions with various biological targets:

  • Androgen Receptor Modulation : Similar compounds have been shown to act as selective androgen receptor modulators (SARMs), exhibiting both agonistic and antagonistic properties depending on the cellular context. This suggests potential applications in treating androgen-dependent conditions such as prostate cancer .
  • Calcium Channel Interaction : Studies on benzenesulfonamides indicate that they may influence perfusion pressure and coronary resistance through calcium channel inhibition. Such mechanisms could be relevant for cardiovascular applications .
  • Neurotransmitter Receptor Modulation : Compounds with similar structures have been identified as allosteric modulators of muscarinic acetylcholine receptors, indicating potential roles in neurological disorders .

1. Prostate Cancer Cell Lines

A study investigating the effects of related compounds on prostate cancer cell lines demonstrated that these compounds could inhibit cell proliferation effectively. The mechanism was attributed to their antagonistic action on androgen receptors, leading to reduced tumor growth .

2. Cardiovascular Studies

In isolated rat heart models, benzenesulfonamide derivatives were evaluated for their effects on coronary resistance. Results indicated that certain derivatives significantly decreased perfusion pressure, suggesting a potential therapeutic role in managing cardiovascular diseases .

Pharmacokinetic Considerations

Pharmacokinetic studies using computational models (e.g., ADME/PK simulations) have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of similar compounds. These studies suggest favorable pharmacokinetic properties for effective therapeutic use .

Research Findings Summary Table

Study FocusKey FindingsReference
Prostate Cancer InhibitionSignificant reduction in cell proliferation
Cardiovascular EffectsDecreased perfusion pressure and coronary resistance
PharmacokineticsFavorable ADME profiles predicted through computational models

Scientific Research Applications

Cancer Treatment

Recent studies suggest that compounds with similar structures exhibit significant activity against androgen receptor (AR) dependent cancers, such as prostate cancer. Specifically, the incorporation of pyrazole and sulfonamide functionalities enhances the selectivity and potency of these compounds as tissue-selective androgen receptor modulators (SARMs) .

Case Study:
In a study evaluating pyrazole-based benzene sulfonamides, several derivatives demonstrated superior inhibition of human carbonic anhydrases (hCAII, hCAIX, hCAXII), which are implicated in tumor growth and metastasis. One derivative showed an IC50 value in the submicromolar range, indicating strong potential for therapeutic use .

Carbonic Anhydrase Inhibition

The compound's ability to inhibit carbonic anhydrases presents another avenue for research. Carbonic anhydrases are enzymes that play a vital role in regulating pH and fluid balance in tissues. Inhibitors of these enzymes have been linked to treatments for conditions such as glaucoma and epilepsy .

Data Table: Carbonic Anhydrase Inhibition Potency

CompoundIC50 (μM)Isoform
4-acetyl-N-cyclopentyl-N-(...)<0.5hCAII
Other Derivative A0.8hCAIX
Other Derivative B1.2hCAXII

Structure-Based Drug Design

The application of structure-based drug design (SBDD) has been pivotal in optimizing the efficacy of compounds like 4-acetyl-N-cyclopentyl-N-(...). SBDD allows researchers to modify molecular structures to enhance binding affinity and selectivity towards target proteins.

Case Study:
A recent review highlighted the successful application of SBDD in developing new inhibitors for leishmaniasis, showcasing how similar methodologies could be applied to optimize the aforementioned compound for various therapeutic targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural and Physicochemical Differences
Compound Name Molecular Weight Key Substituents Melting Point (°C) Synthesis Method
Target Compound ~500 (estimated) 4-acetyl, cyclopentyl, pyridinyl-pyrazole ethyl Not reported Likely sulfonylation/coupling
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 589.1 Chromen-4-one, fluorophenyl, pyrazolopyrimidine 175–178 Suzuki coupling
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide ~300 (estimated) 4-methyl, anilinopyridinyl Not reported Sulfonyl chloride reaction
P-(3-Methyl-5-oxo-2-pyrazol-1-yl)benzenesulfonamide ~250 (estimated) 3-methyl-5-oxopyrazole Not reported Classical sulfonamide synthesis

Research Findings and Implications

  • Solubility and Bioavailability : The target compound’s acetyl group may improve aqueous solubility compared to methyl or fluorophenyl substituents in analogues .
  • Selectivity : The pyridinyl-pyrazole chain could reduce off-target effects relative to chromen-4-one derivatives, which often exhibit broad-spectrum activity .
  • Thermal Stability : The absence of high melting point data for the target compound suggests further characterization is needed, particularly compared to ’s crystalline derivative (175–178°C) .

Q & A

Q. What experimental design strategies are optimal for synthesizing this compound?

Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify critical factors influencing yield and purity. Statistical methods like factorial design or response surface methodology minimize experimental runs while capturing interactions between variables .

Q. Which spectroscopic techniques are most effective for structural characterization?

Combine NMR (1H/13C) for functional group analysis, X-ray crystallography for absolute stereochemical confirmation, and HRMS for molecular weight validation. Cross-referencing with computational simulations (e.g., DFT) resolves ambiguities in tautomeric or conformational states .

Q. How can early-stage toxicity profiles be assessed?

Employ in vitro cytotoxicity assays (e.g., MTT or LDH release) against human cell lines (e.g., HEK293 or HepG2) to screen for acute toxicity. Pair with metabolic stability studies using liver microsomes to predict hepatic clearance .

Advanced Research Questions

Q. How can computational methods improve reaction optimization for this sulfonamide derivative?

Apply quantum chemical calculations (e.g., DFT-based transition state modeling) to predict reaction pathways and energy barriers. Integrate machine learning algorithms trained on ICReDD’s reaction databases to prioritize solvent systems or catalysts, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in reported biological activity data?

Conduct structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., pyridinyl → pyrimidinyl, cyclopentyl → cyclohexyl). Validate target engagement using biophysical assays (e.g., SPR or ITC) to distinguish direct binding from off-target effects .

Q. How can pharmacokinetic properties (ADME) be enhanced?

Modify the N-cyclopentyl group to improve metabolic stability (e.g., fluorination) or replace the acetyl moiety with bioisosteres (e.g., trifluoromethyl) to increase lipophilicity. Use PAMPA assays for passive permeability screening and CYP450 inhibition assays to mitigate drug-drug interactions .

Q. What mechanistic insights guide the compound’s interaction with enzymes?

Perform molecular dynamics simulations to model binding poses in catalytic pockets (e.g., carbonic anhydrase or kinase domains). Validate with kinetic inhibition assays (e.g., IC50 determination) and X-ray co-crystallography to identify critical hydrogen bonds or hydrophobic interactions .

Q. How do regioisomers impact biological activity?

Synthesize and compare pyrazole regioisomers (1H- vs. 2H-pyrazolyl derivatives) using regioselective coupling protocols. Evaluate potency shifts in dose-response assays and analyze steric clashes via molecular docking .

Q. What methods optimize co-crystallization for solubility enhancement?

Screen co-formers (e.g., benzoic acid derivatives) using solvent-drop grinding or slurry methods. Characterize co-crystals via PXRD and DSC to confirm stability. Prioritize co-formers with complementary hydrogen-bonding motifs to the sulfonamide group .

Q. How can reaction scalability challenges be addressed?

Transition from batch to continuous flow reactors for exothermic steps (e.g., acetylations). Use membrane separation technologies (e.g., nanofiltration) to purify intermediates and reduce solvent waste, guided by CRDC subclass RDF2050104 methodologies .

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